molecular formula C21H19N5O2S B2621029 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide CAS No. 1005307-05-0

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide

Cat. No.: B2621029
CAS No.: 1005307-05-0
M. Wt: 405.48
InChI Key: SUIQDMRWXFMDLP-UHFFFAOYSA-N
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Description

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure, and is substituted with phenyl and phenethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the phenyl and phenethyl groups through various organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and atmospheric conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl and phenethyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : The compound can be reduced to form simpler derivatives, such as removing oxygen atoms or breaking double bonds.

  • Substitution: : The pyrazolo[3,4-d]pyrimidin-4-one core can undergo substitution reactions where different functional groups are introduced at specific positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (alcohols, aldehydes, carboxylic acids), reduced derivatives (simpler structures), and substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.

  • Biology: : Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.

  • Medicine: : Investigated for its potential therapeutic effects, including antitumor and anti-inflammatory activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential biological activities. Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-ones and related heterocyclic compounds. These compounds may have similar or differing biological activities based on their structural differences.

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives

  • Indole derivatives

  • Thiophene derivatives

  • Chromene derivatives

Properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-18(22-12-11-15-7-3-1-4-8-15)14-29-21-24-19-17(20(28)25-21)13-23-26(19)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,22,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQDMRWXFMDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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